AM580

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Am 580 implica la reacción del ácido 4-aminobenzoico con cloruro de ácido 5,6,7,8-tetrahidro-5,5,8,8-tetrametil-2-naftalenocarboxílico. La reacción se lleva a cabo típicamente en presencia de una base como trietilamina en un solvente orgánico como diclorometano. El producto se purifica luego mediante cromatografía en columna .

Métodos de Producción Industrial

La producción industrial de Am 580 sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para obtener rendimientos y pureza más altos. El uso de reactores automatizados y técnicas avanzadas de purificación asegura una calidad y escalabilidad consistentes .

Análisis De Reacciones Químicas

Tipos de Reacciones

Am 580 se somete a varias reacciones químicas, incluyendo:

Oxidación: Am 580 puede oxidarse para formar los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir Am 580 en sus alcoholes correspondientes.

Sustitución: Am 580 puede sufrir reacciones de sustitución nucleofílica, donde el grupo amida puede ser reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los alcoholes se utilizan comúnmente en las reacciones de sustitución.

Principales Productos Formados

Oxidación: Ácidos carboxílicos.

Reducción: Alcoholes.

Sustitución: Varias amidas sustituidas.

Aplicaciones Científicas De Investigación

Neurobiology

Neuronal Differentiation:

AM580 has been shown to effectively promote the differentiation of neuroblastoma cells into mature neuron-like cells. A study utilizing the SH-SY5Y neuroblastoma cell line demonstrated that treatment with this compound induced significant morphological changes, leading to the formation of neuron-like projections and electrical activity characteristic of mature neurons. The treatment resulted in the upregulation of key neuronal markers such as β-tubulin III and Neurofilament H, indicating successful neuronal differentiation .

Mechanism of Action:

The mechanism underlying this compound's effects involves the activation of RARα, which is crucial for neural development. RNA sequencing analysis revealed that this compound treatment resulted in 1232 differentially expressed genes (DEGs), with significant enrichment in pathways associated with neuron development and function . This suggests that this compound could be a promising candidate for therapeutic interventions in neurodevelopmental and neurodegenerative disorders.

Oncology

Acute Promyelocytic Leukemia:

this compound has demonstrated potent cyto-differentiating effects on acute promyelocytic leukemia (APL) cells. In studies involving the NB4 cell line (derived from APL), this compound induced granulocytic maturation at significantly lower concentrations compared to all-trans retinoic acid (ATRA). The compound was found to modulate the expression of differentiation markers such as CD11b and CD33 more effectively in cells expressing the PML-RAR fusion protein, which is characteristic of APL .

Table 1: Comparative Efficacy of this compound vs. ATRA in APL Cells

| Treatment | Concentration | Differentiation Markers Induced | Notes |

|---|---|---|---|

| This compound | Low (10-100x less than ATRA) | CD11b, CD33 | More effective in PML-RAR positive cells |

| ATRA | Higher | CD11b, CD33 | Standard treatment for APL |

Viral Inhibition

Recent studies have highlighted this compound's potential as an antiviral agent. Research indicates that this compound inhibits the replication of various viruses, including MERS-CoV and SARS-CoV. In human intestinal organoid models, treatment with this compound led to a significant reduction in viral titers and decreased expression of viral proteins, suggesting its utility in combating viral infections .

Case Study: Anti-MERS-CoV Activity

- Experimental Setup: Human intestinal organoids were inoculated with MERS-CoV and treated with this compound.

- Results: The treatment resulted in a nearly 6-log reduction in viral titers compared to controls, demonstrating robust antiviral activity .

Other Applications

This compound's role extends beyond neurobiology and oncology; it has also been investigated for its anti-inflammatory properties. By modulating cytokine production through RAR signaling pathways, this compound may provide therapeutic benefits in conditions characterized by excessive inflammation.

Mecanismo De Acción

Am 580 ejerce sus efectos uniéndose selectivamente al receptor alfa del ácido retinoico. Esta unión activa el receptor, lo que lleva a la regulación de la expresión génica. El receptor activado interactúa con secuencias de ADN específicas, promoviendo la transcripción de genes diana involucrados en la diferenciación celular, la proliferación y la apoptosis .

Comparación Con Compuestos Similares

Compuestos Similares

Ácido retinoico todo-trans: Otro análogo del ácido retinoico con una actividad receptora más amplia.

Ácido retinoico 9-cis: Se une tanto a los receptores del ácido retinoico como a los receptores X retinoides.

Ácido retinoico 13-cis: Se utiliza principalmente en el tratamiento del acné severo

Singularidad

Am 580 es único debido a su alta selectividad para el receptor alfa del ácido retinoico, lo que lo hace particularmente útil en estudios centrados en este receptor específico. Su actividad selectiva permite investigaciones y aplicaciones terapéuticas más específicas .

Actividad Biológica

AM580 is a synthetic retinoic acid derivative, specifically a selective agonist for the retinoic acid receptor alpha (RARα). It has garnered significant attention in the fields of oncology and neurobiology due to its diverse biological activities, including promoting neuronal differentiation, inducing granulocytic maturation in leukemia cells, and exhibiting antiviral properties.

1. Neuronal Differentiation

This compound has been shown to effectively promote the differentiation of neuroblastoma cells into neuron-like cells. A study utilizing the human neuroblastoma SH-SY5Y cell line demonstrated that this compound treatment resulted in:

- Increased expression of neuronal markers : The compound induced the expression of β-tubulin III and neurofilament heavy chain (NFH), which are indicative of mature neurons.

- Functional electroactivity : this compound-treated cells exhibited spontaneous electrical spikes similar to mature neurons, as confirmed by multi-electrode array (MEA) tests .

- Gene expression changes : RNA sequencing revealed significant upregulation of genes associated with neuronal development, including potassium ion channel genes like KCNT1 .

2. Induction of Granulocytic Differentiation

This compound has demonstrated potent effects in inducing granulocytic differentiation in acute promyelocytic leukemia (APL) cells. Key findings include:

- Higher efficacy than ATRA : In studies comparing this compound to all-trans retinoic acid (ATRA), this compound was found to induce granulocytic maturation at concentrations 10- to 100-fold lower than those required for ATRA .

- Mechanism of action : The compound interacts with PML-RAR, an aberrant form of RARα present in APL cells, leading to enhanced transactivation of retinoic acid-responsive elements and subsequent differentiation .

3. Antiviral Activity

Recent studies have highlighted this compound's broad-spectrum antiviral properties:

- Inhibition of viral replication : this compound effectively reduced replication of viruses such as Middle East respiratory syndrome coronavirus (MERS-CoV) by over three log units compared to controls. This was attributed to its interference with lipid biosynthesis pathways crucial for viral replication .

- Cell protection and anti-inflammatory effects : The compound not only inhibited virus-induced pro-inflammatory cytokine activation but also provided protection to infected cells, showcasing its potential as a therapeutic agent against viral infections .

Table 1: Summary of Biological Activities of this compound

Detailed Research Findings

- Neuroblastoma Treatment :

- Leukemia Treatment :

- Antiviral Mechanisms :

Propiedades

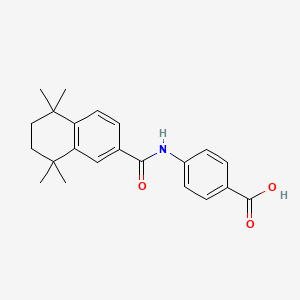

IUPAC Name |

4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-15(7-10-17(18)21)19(24)23-16-8-5-14(6-9-16)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWKGOZKRMMLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040758 | |

| Record name | AM580 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102121-60-8 | |

| Record name | 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102121-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Am 580 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102121608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM580 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((5,6,7,8-TETRAHYDRO-5,5,8,8-TETRAMETHYL-2-NAPHTHALENYL)CARBOXAMIDO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ5S5G9ZFZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.